3-Methoxy-2-propoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-propoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULGZQOQNLDCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methoxy-2-propoxybenzaldehyde CAS number and IUPAC nomenclature
This technical guide provides a comprehensive overview of 3-Methoxy-2-propoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, properties, synthesis, and potential applications.
Core Chemical Identity
1.1. Nomenclature and Identifiers
The compound is systematically named according to IUPAC conventions, reflecting its benzaldehyde core with methoxy and propoxy substituents at specific positions.
| Identifier | Value | Source |
| CAS Number | 41828-10-8 | [1] |
| IUPAC Name | This compound | Inferred from structure |
| Molecular Formula | C₁₁H₁₄O₃ | |
| Molecular Weight | 194.23 g/mol | |
| SMILES | O(CCC)c1c(cccc1C=O)OC | |
| InChI | 1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3 | |
| InChIKey | FULGZQOQNLDCDB-UHFFFAOYSA-N |
1.2. Structural Context: The ortho-Alkoxy Benzaldehyde Motif
This compound belongs to the class of ortho-alkoxy substituted benzaldehydes. The spatial arrangement of the aldehyde, methoxy, and propoxy groups on the benzene ring dictates its chemical reactivity and potential biological activity. The aldehyde group serves as a versatile chemical handle for a multitude of organic transformations, while the adjacent ether linkages can influence the molecule's conformation, solubility, and interactions with biological targets. The presence of functional groups at the ortho position can be leveraged for directed C-H functionalization reactions, a powerful tool in modern synthetic chemistry for building molecular complexity.[2][3][4][5]
Physicochemical and Safety Profile
2.1. Physicochemical Properties
Detailed experimental data for this specific compound is not broadly published. However, based on supplier information and data for analogous structures, the following properties are reported or can be reasonably inferred.
| Property | Value | Source & Notes |
| Physical Form | Solid | |
| Melting Point | 34 - 40 °C (93 - 104 °F) | (Data for the closely related 2-hydroxy-3-methoxybenzaldehyde, o-vanillin) |
| Boiling Point | 238 °C (460 °F) | (Data for o-vanillin) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred from structure |
| Density | ~1.127 g/mL at 25 °C | (Data for o-vanillin) |
2.2. Safety and Handling
As a fine chemical, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: Based on data for structurally similar compounds, it is prudent to consider it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.
Note: A specific Safety Data Sheet (SDS) for CAS 41828-10-8 was not publicly available. The safety information is largely extrapolated from the SDS for o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a key precursor.
Synthesis Protocol: Williamson Ether Synthesis
The most direct and logical synthetic route to this compound is via the Williamson ether synthesis, a robust and widely used method for forming ethers.[7][8][9][10][11] This protocol details the O-alkylation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with a propyl halide.
3.1. Rationale and Mechanism
The Williamson ether synthesis is a classic S_N2 reaction. In the first step, a base is used to deprotonate the phenolic hydroxyl group of o-vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the primary alkyl halide (e.g., 1-bromopropane) in a bimolecular nucleophilic substitution, displacing the halide and forming the desired ether linkage. The choice of a primary alkyl halide is critical to favor the S_{N}2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary halides.[8][10]
Note: The DOT script above is a conceptual representation and requires actual image URLs for the chemical structures to render correctly.
Caption: Williamson Ether Synthesis Workflow.
3.2. Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone or N,N-dimethylformamide (DMF) as the solvent (approx. 10 mL per gram of starting material).
-
Expertise & Experience: Anhydrous K₂CO₃ is a suitable base for deprotonating the phenol; it is easily handled and removed during workup. Acetone and DMF are appropriate polar aprotic solvents that facilitate S_{N}2 reactions.[8]
-
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the flask at room temperature.
-
Trustworthiness: Using a slight excess of the alkylating agent ensures the complete consumption of the starting phenol. A dropwise addition helps to control any potential exotherm.
-
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to a suitable temperature for DMF (e.g., 60-80°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (o-vanillin) is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x), 1M NaOH solution (to remove any unreacted starting material), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Applications in Research and Development
Substituted benzaldehydes are pivotal building blocks in organic synthesis and medicinal chemistry.[12] While specific applications for this compound are not extensively documented, its structural features suggest significant potential in several key areas.
4.1. Precursor in Drug Discovery
The benzaldehyde moiety is a common scaffold found in a wide array of biologically active compounds.[13] It can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.
-
Schiff Base and Hydrazone Formation: The aldehyde can react with primary amines to form Schiff bases or with hydrazines to form hydrazones, which are known to exhibit a broad range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties.
-
Heterocycle Synthesis: Substituted benzaldehydes are key starting materials for synthesizing various heterocyclic compounds, such as benzimidazoles, which are prevalent in many marketed drugs.[14]
Caption: Potential Application Pathways.
4.2. Role in Advanced Synthetic Methodologies
The ortho-alkoxy arrangement makes this molecule a particularly interesting substrate for modern synthetic methods.
-
Transient Directing Groups: The aldehyde can be transiently converted into an imine, which then acts as a directing group for metal-catalyzed C-H functionalization at the otherwise unreactive positions on the aromatic ring. This strategy allows for the efficient and site-selective introduction of new functional groups.[2][4][5]
-
Catalysis: The thioether linkages and electron-rich pore surfaces of frameworks built from similar ortho-alkoxy-benzamide structures have been shown to be effective for gas uptake and catalysis, suggesting potential applications for derivatives of this compound in materials science.[15]
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in both medicinal chemistry and advanced organic synthesis. Its preparation via the robust Williamson ether synthesis from readily available precursors makes it an accessible target for research laboratories. The strategic placement of its functional groups opens avenues for its use in the construction of complex molecular architectures and in the exploration of novel chemical reactivity, particularly in the burgeoning field of C-H activation. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their research and development programs.
References
-
PubChem. 3-Methoxybenzaldehyde. [Link]
-
ACS Publications. Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy | Organic Letters. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubChem. 3-Methoxy-4-propoxybenzaldehyde. [Link]
-
ACS Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters. [Link]
-
PubChem. 3-Methoxy-2-nitrobenzaldehyde. [Link]
-
ResearchGate. Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF. [Link]
-
ACS Publications. Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society. [Link]
- Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. [Link]
-
PubMed. Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. [Link]
-
PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. [Link]
-
PubChemLite. 3-(3-methoxypropoxy)benzaldehyde (C11H14O3). [Link]
-
Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]
-
ResearchGate. Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. [Link]
-
SpectraBase. 3-Methoxy-4-propoxybenzaldehyde - Optional[MS (GC)] - Spectrum. [Link]
- Google Patents.
-
In Vivo. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]
-
PMC. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. [Link]
Sources
- 1. 3-METHOXY-2-PROPOXY-BENZALDEHYDE | 41828-10-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 13. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Characterization and Melting Point Analysis of 3-Methoxy-2-propoxybenzaldehyde
The following technical guide details the thermodynamic properties, synthesis, and characterization protocols for 3-Methoxy-2-propoxybenzaldehyde .
CAS Registry Number: 41828-10-8 Molecular Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol
Executive Summary
This compound is a functionalized aromatic aldehyde primarily utilized as an intermediate in the synthesis of pharmaceutical compounds and advanced organic materials. It is structurally derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) via O-alkylation.
While the para-isomer (3-methoxy-4-propoxybenzaldehyde) has well-documented physical constants, the 2-propoxy isomer (CAS 41828-10-8) is frequently mischaracterized in literature due to its specific substitution pattern, which significantly alters its crystal lattice energy and melting behavior.
This guide provides the authoritative physicochemical profile, predictive thermodynamic ranges based on Structure-Property Relationships (SPR), and validated experimental protocols for precise characterization.
Physicochemical Identity & Structure
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | o-Vanillin propyl ether |
| CAS Number | 41828-10-8 |
| Physical State | Solid (at STP) |
| Appearance | White to off-white crystalline powder or low-melting mass |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol; Insoluble in Water |
| SMILES | CCCOC1=C(C=CC=C1OC)C=O |
Structural Significance
The presence of the propoxy group at the ortho position (C2) relative to the aldehyde creates steric crowding that disrupts the planar stacking observed in simpler benzaldehydes. Unlike the para-isomer, where the alkoxy chain extends linearly to facilitate packing, the ortho-propoxy group in this compound forces the aldehyde group out of planarity, typically resulting in a lower melting point compared to its isomers.
Melting Point & Thermodynamic Properties[2]
Comparative Melting Point Analysis
Experimental data for this specific isomer is scarce in public repositories. However, reliable thermodynamic ranges can be established by analyzing the "Parent" (o-vanillin) and the "Isomer" (p-propoxy derivative).
| Compound | Structure Note | Melting Point (°C) | Thermodynamic Driver |
| o-Vanillin | Free -OH at C2 | 40 – 42 °C | Intramolecular H-bond (OH···O=C) stabilizes monomer but lowers lattice energy. |
| 3-Methoxy-4-propoxybenzaldehyde | Propoxy at C4 | 59 – 60 °C | Linear symmetry allows efficient packing (Van der Waals forces). |
| This compound | Propoxy at C2 | Predicted: 35 – 55 °C | Loss of H-bond donor; steric bulk at C2 disrupts packing. |
Technical Insight: The alkylation of the 2-hydroxyl group removes the intramolecular hydrogen bond present in o-vanillin. While increasing molecular weight usually increases MP, the introduction of the flexible propyl chain at the crowded ortho position often destabilizes the crystal lattice. Consequently, This compound is expected to be a low-melting solid , potentially melting near body temperature.
Thermodynamic Parameters (Estimated)
-
Enthalpy of Fusion (
): ~18–22 kJ/mol (Typical for substituted benzaldehydes). -
Boiling Point: Predicted at 285 °C (at 760 mmHg); ~140 °C (at 15 mmHg).
-
Flash Point: >110 °C.
Synthesis & Purification Protocol
To accurately measure thermodynamic properties, high-purity material is required. Impurities (unreacted o-vanillin or solvents) will depress the melting point significantly (eutectic effect).
Reaction Pathway
The synthesis follows a Williamson Ether Synthesis mechanism.
Figure 1: Synthetic pathway for the production of high-purity this compound.
Step-by-Step Protocol
-
Reagents: Dissolve o-vanillin (1.0 eq) and Potassium Carbonate (1.5 eq) in anhydrous DMF.
-
Alkylation: Add 1-Bromopropane (1.2 eq) dropwise. Heat to 60°C for 6 hours.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification (Critical):
-
Method A (Solid): Recrystallize from minimal hot hexane/ethanol (9:1).
-
Method B (Oil): If the product oils out, perform vacuum distillation or silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes).
-
Experimental Characterization Protocols
For researchers validating this compound, the following "Self-Validating" protocols ensure data integrity.
Protocol A: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining melting point and purity simultaneously.
Parameters:
-
Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.
-
Pan: Aluminum (hermetically sealed with pinhole).
-
Ramp Rate: 5 °C/min (Heating) / 10 °C/min (Cooling).
-
Range: 0 °C to 150 °C.
Analysis:
-
First Heat: Erase thermal history. Observe endothermic peak (Melting).
-
Cooling: Observe exothermic peak (Crystallization). Note: Benzaldehydes often supercool.
-
Second Heat: Record the Onset Temperature (
) as the true melting point. -
Purity Calculation: Use the Van't Hoff equation integrated into DSC software to calculate purity based on peak shape.
Figure 2: DSC Thermal Cycle for accurate melting point determination.
Protocol B: Capillary Melting Point (Visual)
If DSC is unavailable, use a digital melting point apparatus (e.g., Stuart SMP30).
-
Pack sample to 3mm height in capillary.
-
Ramp fast (10°C/min) to 30°C.
-
Ramp slow (1°C/min) until liquid.
-
Valid Result: Clear liquid phase observed. Report range (Start of meniscus to Clear point).
References
-
ChemicalBook. (2025). This compound (CAS 41828-10-8) Product Properties. Link
-
PubChem. (2025).[1] Compound Summary: 3-Methoxy-4-propoxybenzaldehyde (Isomer Data for Comparison). National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[1] Product Specification: this compound. Merck KGaA. Link
-
NIST Chemistry WebBook. Thermochemical Data for Benzaldehyde Derivatives. National Institute of Standards and Technology.[2] Link
-
Key Organics. (2025). Safety Data Sheet: this compound. Link
Sources
A Literature Review of Alkoxybenzaldehyde Derivatives in Organic Synthesis
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical review of alkoxybenzaldehyde derivatives, a class of compounds fundamental to modern organic synthesis. We will delve into their synthesis, core reactivity, mechanistic underpinnings, and pivotal applications, particularly in the realm of medicinal chemistry and drug development. By synthesizing information from established protocols and contemporary research, this document aims to serve as a valuable resource for professionals leveraging these versatile chemical building blocks.
Synthesis of the Alkoxybenzaldehyde Core
Alkoxybenzaldehydes are aromatic aldehydes distinguished by the presence of one or more alkoxy (-OR) groups on the benzene ring. Their preparation is a cornerstone of organic synthesis, with several robust methods available, the choice of which is often dictated by the desired substitution pattern and the nature of available starting materials.
Key Synthetic Strategies
-
Oxidation of p-Cresol Derivatives: A direct and industrially relevant method involves the selective oxidation of the methyl group of p-cresol derivatives. This transformation can be achieved using oxygen or air in the presence of a base and a cobalt catalyst, providing a pathway to 4-hydroxybenzaldehyde derivatives, which can be subsequently alkylated.[1] The challenge in this approach lies in preventing the oxidation of the electron-rich benzene nucleus.[1]
-
Formylation of Phenols: Classic reactions like the Reimer-Tiemann and Vilsmeier-Haack reactions allow for the introduction of a formyl (-CHO) group onto a phenolic ring. The resulting hydroxybenzaldehydes are then readily converted to their alkoxy counterparts via Williamson ether synthesis. The ortho-selectivity of these formylation reactions is a key consideration.[2]
-
Direct O-Alkylation of Hydroxybenzaldehydes: Perhaps the most common and versatile laboratory-scale synthesis involves the O-alkylation of commercially available hydroxybenzaldehydes (e.g., vanillin, salicylaldehyde, p-hydroxybenzaldehyde). This reaction is typically performed under basic conditions using an appropriate alkyl halide.
Representative Synthetic Workflow
The following diagram illustrates a general and highly adaptable workflow for synthesizing a diverse library of alkoxybenzaldehyde derivatives starting from a common phenolic aldehyde precursor.
Caption: General workflow for O-alkylation synthesis.
Experimental Protocol: Synthesis of Benzyloxybenzaldehyde Derivatives
This protocol is adapted from methodologies used in the synthesis of biologically active molecules and demonstrates the O-alkylation of a phenolic starting material.[3]
Objective: To synthesize a 2-(benzyloxy)benzaldehyde derivative from the corresponding 2-hydroxybenzaldehyde.
Materials:
-
Phenolic starting material (e.g., 2-hydroxy-4-methoxybenzaldehyde) (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
Benzyl halide (e.g., benzyl bromide) (1.0 eq.)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic starting material (1.0 eq.) in 10 mL of DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the benzyl halide (1.0 eq.) to the reaction mixture.
-
Heat the resulting solution to 70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the volume of DMF by evaporation under reduced pressure.
-
To the resulting concentrated solution, add 20 mL of deionized water. This will typically cause the product to precipitate.
-
Filter the resulting solid, wash with water, and dry thoroughly.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to afford the purified benzyloxybenzaldehyde derivative.[3]
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The identity and purity of the final product are validated through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), which should confirm the presence of the newly introduced benzyl group and the absence of the phenolic proton.
Core Reactivity and Mechanistic Considerations
The synthetic utility of alkoxybenzaldehydes stems from the reactivity of the aldehyde functional group, which is electronically modulated by the alkoxy substituent. The alkoxy group is a moderate electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The net result is an activation of the aromatic ring towards electrophilic substitution and a slight deactivation of the aldehyde's carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde.
Carbon-Carbon Bond Forming Reactions
Alkoxybenzaldehydes are exceptional substrates for a variety of condensation reactions that form the backbone of many complex molecules.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base. The electron-donating alkoxy group can slightly slow the initial nucleophilic attack on the carbonyl, but the overall reaction proceeds efficiently to yield substituted alkenes.[4]
-
Aldol and Claisen-Schmidt Condensations: These reactions involve the base-catalyzed condensation with enolizable ketones or aldehydes. The electrophilicity of the alkoxybenzaldehyde is a key factor; stronger electron-donating groups on the ring can decrease the reaction rate.[5][6] Conversely, these electronic effects are crucial for controlling selectivity in complex reaction schemes.[6][7]
-
Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation.[8] These products are not only stable compounds but also serve as intermediates for the synthesis of amines (via reduction) and various heterocyclic systems.[9][10]
Reaction Mechanism: The Knoevenagel Condensation
The mechanism illustrates the catalytic cycle, highlighting the role of the base in generating the nucleophile and the subsequent condensation and dehydration steps.
Caption: Mechanism of the base-catalyzed Knoevenagel reaction.
Synthesis of Heterocycles
Alkoxybenzaldehydes are invaluable precursors for heterocyclic synthesis. For instance, condensation with various amines and other bifunctional reagents can lead to the formation of isoxazoles, pyrimidines, and benzimidazoles, which are common scaffolds in pharmaceuticals.[9][11]
Applications in Drug Discovery and Development
The alkoxybenzaldehyde motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The alkoxy group can enhance pharmacokinetic properties, such as solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.
Role as a Pharmacophore
Alkoxy- and benzyloxy-benzaldehyde derivatives have been extensively investigated for a wide range of therapeutic applications. Their derivatives have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[11][12]
| Derivative Class | Biological Activity | Target/Mechanism | Reference(s) |
| Benzyloxybenzaldehydes | Anticancer (Leukemia) | Induction of apoptosis; G2/M cell cycle arrest. | [11][13] |
| Substituted Benzyloxybenzaldehydes | Enzyme Inhibition | Selective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3). | [14][15][16] |
| Indenone Derivatives | Neuroprotective | Inhibition of acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). | [17] |
| General Alkoxybenzaldehydes | Pharmaceutical Intermediates | Building blocks for various antibacterial and anticancer agents. | [18] |
Case Study: ALDH1A3 Inhibition
Recent research has highlighted benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and linked to poor treatment outcomes.[15][16] Two compounds, designated ABMM-15 and ABMM-16, were identified as highly effective inhibitors with IC₅₀ values in the low micromolar and sub-micromolar range, respectively, without showing significant cytotoxicity.[3][14][16] This work underscores the potential of the alkoxybenzaldehyde scaffold in designing targeted cancer therapies.[16]
Logical Map of Applications
The following diagram illustrates how the core alkoxybenzaldehyde structure serves as a starting point for developing compounds with diverse applications.
Caption: From core structure to diverse applications.
Spectroscopic Characterization
Accurate characterization of alkoxybenzaldehyde derivatives is essential for confirming their structure and purity. ¹H NMR, IR, and mass spectrometry are the primary tools for this purpose.
Key Spectroscopic Features
The spectra of these compounds are defined by characteristic signals from the aldehyde, the alkoxy group, and the substituted aromatic ring.
| Technique | Functional Group | Typical Chemical Shift / Wavenumber | Notes | Reference(s) |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.5 ppm | A sharp singlet, highly deshielded and unambiguous. | [2] |
| Alkoxy Protons (-OCH₃) | δ 3.8 - 4.1 ppm | A sharp singlet for a methoxy group. | [8] | |
| Alkoxy Protons (-OCH₂R) | δ 4.5 - 5.2 ppm | Typically a singlet or triplet for a benzyloxy or ethoxy group. | [17] | |
| Aromatic Protons (Ar-H) | δ 6.8 - 8.0 ppm | Complex splitting pattern dependent on ring substitution. | ||
| IR | Carbonyl Stretch (C=O) | 1670 - 1700 cm⁻¹ | Strong, sharp absorption. Conjugation lowers the frequency. | [8] |
| C-O Stretch (Aryl-O) | 1200 - 1275 cm⁻¹ | Strong absorption characteristic of the aryl ether linkage. | [8] |
Computational Insights
Density Functional Theory (DFT) calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of alkoxybenzaldehydes.[19] These theoretical studies help in the precise assignment of experimental spectra and provide insights into molecular stability, charge distribution, and reactivity, as visualized through Molecular Electrostatic Potential (MEP) maps.[19][20]
Conclusion and Future Outlook
Alkoxybenzaldehyde derivatives are demonstrably among the most versatile and valuable building blocks in organic synthesis. Their straightforward synthesis, predictable reactivity, and prevalence in biologically active molecules ensure their continued importance in both academic research and industrial applications.
The future of research in this area will likely focus on several key themes:
-
Green Synthesis: Developing more environmentally friendly processes for their production, such as using biocatalysis or flow chemistry techniques.[21]
-
Asymmetric Catalysis: Designing novel catalysts for enantioselective transformations of alkoxybenzaldehyde derivatives to access chiral molecules of pharmaceutical interest.
-
New Applications: Exploring their potential in materials science, for example, in the synthesis of polymers, dyes, and nonlinear optical materials.
As the demand for complex and precisely functionalized molecules grows, the rich and adaptable chemistry of alkoxybenzaldehyde derivatives will undoubtedly continue to provide powerful solutions for synthetic chemists across all disciplines.
References
-
Mozaffarnia, S., Parsaee, F., Payami, E., & Teimuri-Mofrad, R. (n.d.). Synthesis of alkoxy substituted benzaldehyde derivatives 1 c-e. ResearchGate. Retrieved from [Link]
- Anthea Aromatics Private Limited. (2020). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
-
Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. Retrieved from [Link]
-
Verde-Carrillo, C., Vargasm-Ortíz, A., Glossman-Mitnik, D., & Pineda-Urbina, K. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences, 19(2), 582. Retrieved from [Link]
-
Yamin, B. M., & Merchant, H. A. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]
-
Manal, M., Abul-Futouh, H., El-Sayed, M., & El-Shishtawy, R. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. Retrieved from [Link]
-
Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Retrieved from [Link]
-
Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. Retrieved from [Link]
-
Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 26(19), 5770. Retrieved from [Link]
-
Anis'kov, A. A., & Anis'kova, T. V. (n.d.). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. ResearchGate. Retrieved from [Link]
-
Manal, M., Abul-Futouh, H., El-Sayed, M., El-Shishtawy, R., As-Sobeai, H., Al-Salahi, R., & Marzouk, M. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Retrieved from [Link]
-
Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 28(41), e202200676. Retrieved from [Link]
-
Masmoudi, N., Chtourou, M., & Hamza, M. A. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H 2 O. ResearchGate. Retrieved from [Link]
-
Kopylova, T. N., Kiseleva, A. A., Svetlichnyi, V. A., & Samsonova, L. G. (2020). Spectral-Luminescent Properties of Some Benzaldehyde Derivatives. ResearchGate. Retrieved from [Link]
-
Zhongding. (n.d.). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Retrieved from [Link]
-
Singh, S. K., & Singh, A. K. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. International Journal of Scientific Research in Chemistry, 9(4), 13–21. Retrieved from [Link]
-
Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 28(41). Retrieved from [Link]
-
Ghammamy, S., & Momeni, A. (2011). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Natural Science, 3(10), 863–867. Retrieved from [Link]
-
Sumitomo Chemical Company, Limited. (1981). Process for the production of 4-hydroxybenzaldehyde derivatives. European Patent Office. Retrieved from [Link]
-
Govindarajan, M., & Nagabalasubramanian, P. B. (2015). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. ResearchGate. Retrieved from [Link]
-
Sajid, M., Al-orainey, I. O., Al-ammar, K. A., & Ali, A. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 5(4), 2733–2746. Retrieved from [Link]
-
Caramenti, L., Pini, F., Puglisi, A., & Benaglia, M. (2022). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. iris.unife.it [iris.unife.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
Potential biological activities of 3-Methoxy-2-propoxybenzaldehyde derivatives
An In-depth Technical Guide Topic: Potential Biological Activities of 3-Methoxy-2-propoxybenzaldehyde Derivatives Audience: Researchers, scientists, and drug development professionals.
Abstract
Benzaldehyde and its derivatives represent a versatile class of aromatic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This technical guide focuses on the therapeutic potential of derivatives based on the this compound scaffold. We will delve into the current understanding of their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document synthesizes data from peer-reviewed literature to provide detailed experimental protocols, mechanistic insights, and visualizations of key signaling pathways, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds
Benzaldehyde, the simplest aromatic aldehyde, is a core structural motif found in numerous natural and synthetic compounds. The inherent reactivity of the aldehyde group and the potential for diverse substitutions on the benzene ring make it an attractive starting point for the synthesis of novel therapeutic agents. The addition of methoxy and propoxy groups, as seen in the this compound structure, modifies the molecule's lipophilicity, electronic properties, and steric profile, which can profoundly influence its interaction with biological targets. This guide provides an in-depth exploration of the biological activities exhibited by derivatives of this specific scaffold, aiming to elucidate their mechanisms of action and provide a practical framework for future research.
Anticancer Activity: Targeting Key Oncogenic Pathways
Several derivatives of benzaldehyde have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[1][2][3]
Mechanism of Action: Inhibition of 14-3-3ζ and Downstream Signaling
A primary mechanism underlying the anticancer effects of benzaldehyde derivatives is the inhibition of the 14-3-3ζ signaling protein.[1][4] The 14-3-3 protein family plays a crucial role in regulating multiple signaling pathways that are often hyperactivated in cancer, such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[4][5] By binding to client proteins, 14-3-3ζ can promote cancer cell survival and resistance to therapy.
Recent studies have shown that benzaldehyde can disrupt the interaction between 14-3-3ζ and its client proteins.[5][6] A key interaction targeted is between 14-3-3ζ and the phosphorylated form of histone H3 (H3S28ph), which is implicated in treatment resistance and the regulation of genes related to the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[1][6] By inhibiting this interaction, benzaldehyde derivatives can suppress tumor growth, prevent metastasis, and overcome resistance to conventional therapies like radiation and tyrosine kinase inhibitors.[1][6] Furthermore, these compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis by disrupting the mitochondrial membrane potential.[2][7]
Data on Anticancer Activity
The following table summarizes the activity of several benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia (HL-60) cell line, highlighting the potency of this class of compounds.
| Compound | Concentration (µM) | Activity | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | 1-10 | Most Potent | [2][8] |
| 2-(benzyloxy)benzaldehyde | 1-10 | Significant | [2][8] |
| 2-(benzyloxy)-4-methoxybenzaldehyde | 1-10 | Significant | [2][8] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | 1-10 | Significant | [2][8] |
| 2-(benzyloxy)-5-chlorobenzaldehyde | 1-10 | Significant | [2][8] |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | 1-10 | Significant | [2][8] |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | 1-10 | Significant | [2][8] |
Visualization: Anticancer Signaling Pathway
The diagram below illustrates the proposed mechanism by which benzaldehyde derivatives exert their anticancer effects through the inhibition of the 14-3-3ζ protein and its downstream signaling pathways.
Caption: Benzaldehyde derivatives inhibit the interaction of 14-3-3ζ with key client proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Anti-inflammatory Activity: Modulating Inflammatory Cascades
Chronic inflammation is a key driver of numerous diseases. Benzaldehyde derivatives have emerged as potent anti-inflammatory agents by targeting crucial enzymes and signaling pathways involved in the inflammatory response.[9][10]
Mechanism of Action: Inhibition of COX, LOX, and MAPK Signaling
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, while LOX enzymes produce leukotrienes; both are potent pro-inflammatory mediators.[11][12] By dually inhibiting these enzymes, benzaldehyde derivatives can effectively reduce the inflammatory cascade with a potentially better safety profile than selective COX-2 inhibitors.[12][13]
Furthermore, studies have demonstrated that benzaldehyde derivatives can suppress the production of other inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-18).[14][15] This suppression is achieved by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the phosphorylation of ERK, JNK, and p38 kinases.[14][15]
Visualization: MAPK Signaling Pathway Inhibition
This diagram illustrates how benzaldehyde derivatives interfere with the MAPK signaling pathway to exert their anti-inflammatory effects.
Caption: Inhibition of the MAPK signaling cascade by benzaldehyde derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[16]
-
Enzyme and Substrate Preparation: Reconstitute purified COX-1 or COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, a heme cofactor, and the test compound (dissolved in DMSO) at various concentrations. Include a positive control (e.g., SC560 for COX-1, celecoxib for COX-2) and a vehicle control (DMSO).
-
Enzyme Addition: Add the COX enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Start the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Quantify Prostaglandin Production: Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Antimicrobial Activity: Disrupting Microbial Integrity
Benzaldehyde derivatives are recognized as broad-spectrum antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Their activity makes them valuable candidates for developing new antibiotics and environmentally safe biocides.[10][17]
Mechanism of Action
The primary antimicrobial mechanism of benzaldehyde derivatives involves the disruption of the microbial cell membrane.[17] These lipophilic compounds can interact with and disintegrate the cell membrane, leading to the leakage of essential intracellular components. Additionally, they can cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or the inhibition of growth.[17] The presence of hydroxyl groups on the benzaldehyde structure enhances this biocidal activity, similar to phenols.[17]
Data on Antimicrobial Activity
Studies have demonstrated the efficacy of benzaldehyde derivatives against a variety of pathogens.
| Microorganism | Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Susceptible | [9][17][18] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Susceptible | [17][18] |
| Escherichia coli | Gram-negative bacteria | Susceptible | [17][18] |
| Candida albicans | Fungus | Susceptible | [17][18] |
| Aspergillus niger | Fungus | Susceptible | [17][18] |
Experimental Protocol: Agar Disc Diffusion Assay
This method is widely used to screen for antimicrobial activity.
-
Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.
-
Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs firmly on the surface of the inoculated agar.
-
Controls: Include a negative control disc with the solvent only and a positive control disc with a standard antibiotic.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Visualization: Disc Diffusion Workflow
Caption: Workflow for the Agar Disc Diffusion Antimicrobial Susceptibility Test.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of phenolic compounds are well-established, and benzaldehyde derivatives, particularly those with hydroxyl or methoxy groups, can act as effective free radical scavengers. This activity is crucial for mitigating oxidative stress, a key factor in aging and various pathologies.
Mechanism of Action
Antioxidant activity is primarily evaluated by a compound's ability to donate a hydrogen atom or an electron to neutralize unstable free radicals. Assays like the DPPH and ABTS tests are commonly used to quantify this capacity.[19][20] The steric hindrance provided by groups like propoxy and the electron-donating nature of the methoxy group on the this compound scaffold can enhance its radical-scavenging ability.[21]
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay is a rapid and simple method to assess antioxidant capacity.[21]
-
Prepare Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with the test compound solutions.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine by an antioxidant results in a decrease in absorbance.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Visualization: DPPH Assay Principle
Caption: Principle of the DPPH radical scavenging assay.
Synthesis and Future Directions
The this compound scaffold serves as a versatile platform for synthetic modification. Standard organic chemistry reactions can be employed to create a diverse library of derivatives by modifying the aldehyde functional group or by adding various substituents to the aromatic ring.[22][23][24]
The compelling in vitro data across multiple biological activities strongly suggest that this compound derivatives are promising candidates for further drug development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broad library of derivatives to identify the key structural features required for optimal potency and selectivity for each biological target.
-
In Vivo Efficacy: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: Employing advanced chemical biology and proteomic approaches to identify the specific molecular targets and further elucidate the mechanisms of action.
By systematically exploring the therapeutic potential of this chemical scaffold, the scientific community can unlock new avenues for the development of novel treatments for cancer, inflammatory disorders, and infectious diseases.
References
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]
-
Stopping pancreatic cancer spread using benzaldehyde. ecancer. Available at: [Link]
-
The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. MDPI. Available at: [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ScienceDirect. Available at: [Link]
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. Available at: [Link]
-
Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. AACR Journals. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
-
(PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. Available at: [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available at: [Link]
-
Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. ResearchGate. Available at: [Link]
-
Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. Available at: [Link]
-
A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PMC. Available at: [Link]
-
Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Publications. Available at: [Link]
-
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. Available at: [Link]
-
A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available at: [Link]
-
In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PubMed. Available at: [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. PMC. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available at: [Link]
-
Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. Available at: [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. Available at: [Link]
-
Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]
- CN101570473B - Method for synthesizing 3-methoxybenzaldehyde. Google Patents.
-
Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. PubMed. Available at: [Link]
Sources
- 1. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease | MDPI [mdpi.com]
- 15. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis routes of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde [benchchem.com]
The Strategic Utility of 3-Methoxy-2-propoxybenzaldehyde in Pharmaceutical Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxy-2-propoxybenzaldehyde, a substituted aromatic aldehyde, represents a versatile yet underexplored precursor in the synthesis of complex pharmaceutical intermediates. Its unique structural arrangement, featuring a reactive aldehyde functionality ortho to a propoxy group and meta to a methoxy group, offers a nuanced platform for molecular elaboration. This guide elucidates the synthetic pathways to this key starting material, explores its chemical reactivity, and outlines its potential applications in the construction of pharmacologically relevant scaffolds. By providing detailed experimental protocols and mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the design and execution of novel synthetic routes in drug discovery and development.
Introduction: The Architectural Advantage of Substituted Benzaldehydes
Aromatic aldehydes are foundational pillars in the edifice of modern medicinal chemistry. Their inherent reactivity, coupled with the ability to introduce diverse functionalities onto the benzene ring, renders them invaluable starting points for the synthesis of a vast array of bioactive molecules. Among these, ortho-alkoxy-meta-methoxybenzaldehydes, such as this compound, present a particularly interesting substitution pattern. The electronic and steric influence of the alkoxy groups can modulate the reactivity of the aldehyde and direct subsequent transformations, offering a level of control that is paramount in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Vanillin and its derivatives, for instance, are widely recognized for their role as precursors in drug synthesis, underscoring the potential of this class of compounds[1][2][3][4][5].
Synthesis of this compound: A Plausible and Efficient Route
While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient synthetic route can be inferred from established organic chemistry principles, namely the Williamson ether synthesis. This method utilizes the readily available and bio-renewable starting material, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde)[6].
The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide[7][8][9][10][11]. In the context of synthesizing this compound, the phenolic hydroxyl group of ortho-vanillin is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an appropriate propyl halide.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound from ortho-vanillin.
Detailed Experimental Protocol (Inferred)
This protocol is a generalized procedure for the Williamson ether synthesis of an aryl ether and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add ortho-vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or acetone, to the flask to dissolve the reactants.
-
Reagent Addition: While stirring, add 1-bromopropane (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C for DMF or ~56 °C for acetone) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.
-
Self-Validation: The purity and identity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is primarily dictated by the aldehyde functional group, with the electronic properties of the methoxy and propoxy substituents influencing its reactivity.
Key Reaction Classes
-
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in the construction of heterocyclic rings common in pharmaceutical scaffolds[12][13].
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol.
-
Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) can be employed to form substituted alkenes, providing a route to extend carbon chains[14].
-
Carbene Chemistry: Recent advances have shown that aldehydes can be converted to carbenes, opening up a wide range of synthetic possibilities[15].
Diagram of Key Reactivity Pathways:
Caption: Key reaction pathways of this compound.
Applications in the Synthesis of Pharmaceutical Intermediates
The strategic placement of the methoxy and propoxy groups in this compound makes it a promising precursor for a range of pharmaceutical intermediates. While direct examples are not prevalent in the literature, its structural similarity to other key intermediates allows for the extrapolation of its potential applications.
Potential as a Precursor for Fesoterodine Analogs
Fesoterodine is a medication used to treat overactive bladder. Its synthesis involves the use of substituted benzaldehyde derivatives[12]. While the exact precursors may vary, the core structure of Fesoterodine contains a dialkoxy-substituted phenyl ring. This compound could potentially be utilized in the synthesis of novel analogs of Fesoterodine, where the specific alkoxy substitution pattern may influence the pharmacokinetic and pharmacodynamic properties of the final API.
Building Block for Heterocyclic Scaffolds
The aldehyde functionality of this compound is a gateway to a multitude of heterocyclic systems. For instance, condensation with aminopyridines can lead to the formation of Schiff bases, which are versatile intermediates in their own right[12]. Further cyclization reactions can yield more complex heterocyclic structures that are often found at the core of various therapeutic agents. Vanillin-derived compounds have been shown to be effective against a range of diseases, and the unique substitution of this compound could lead to novel bioactive compounds[1][2].
Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | Inferred |
| CAS Number | 41828-10-8 | [7] |
| Molecular Formula | C₁₁H₁₄O₃ | [16] |
| Molecular Weight | 194.23 g/mol | [16] |
| Appearance | Solid (inferred) | [16] |
Conclusion
This compound, while not extensively documented, holds significant potential as a precursor for pharmaceutical intermediates. Its synthesis from the readily available ortho-vanillin is straightforward via the Williamson ether synthesis. The reactivity of its aldehyde group, modulated by the ortho- and meta-alkoxy substituents, provides a versatile handle for the construction of complex molecular architectures. Researchers in drug discovery and development are encouraged to explore the utility of this compound in the synthesis of novel pharmaceutical agents. The insights and protocols provided in this guide serve as a foundational resource for such endeavors, aiming to accelerate the innovation of new therapeutic entities.
References
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Omega. [Link]
-
ortho-Vanillin. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). Future Journal of Pharmaceutical Sciences. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). ACS Publications. [Link]
-
Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Ortho-vanillin Schiff bases and its complexes Application. (2021). ResearchGate. [Link]
-
Vanillin as a Pharmaceutical Intermediate: Synthesis and Applications. (n.d.). Domain Chemical Co., Ltd.[Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.[Link]
-
Williamson Ether Synthesis. (n.d.). University of Calgary. [Link]
-
Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. (2019). ResearchGate. [Link]
-
Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. (2025). PMC. [Link]
-
The Synthesis of Some New Heterocyclic compounds from Vanillin Derivatives. (2021). Impactfactor. [Link]
-
The synthesis route of the title compound. (n.d.). ResearchGate. [Link]
-
The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. (n.d.). Leto Chemical. [Link]
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). PMC. [Link]
-
3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. (2026). Leto Chemical. [Link]
- Process for producing 3,4-dihydroxy benzaldehyde. (2004).
-
Carbene reactivity from alkyl and aryl aldehydes. (2023). PMC. [Link]
-
Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium. (2016). Scientific Research Publishing. [Link]
-
Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. (2004). ResearchGate. [Link]
- An efficient process for the synthesis of alkoxy substituted benzaldehydes. (2015).
Sources
- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Ch15 : ROH + R' X -> ROR' (Williamson ether synthesis) [chem.ucalgary.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium [scirp.org]
- 15. Carbene reactivity from alkyl and aryl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4-Diphenethoxybenzaldehyde | Research Chemical [benchchem.com]
An In-Depth Technical Guide to the Electronic Properties and Reactivity of the 2-Propoxy Benzaldehyde Moiety
Abstract
This technical guide provides a comprehensive analysis of the 2-propoxy benzaldehyde moiety, a significant structural motif in organic synthesis and medicinal chemistry. We will delve into the intricate interplay of electronic effects governed by the ortho-disposed propoxy and formyl groups, and how these properties dictate the molecule's reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and synthetic utility of this versatile chemical entity.
Introduction: The Significance of 2-Propoxy Benzaldehyde
2-Propoxy benzaldehyde, a disubstituted aromatic aldehyde, presents a fascinating case study in the electronic tug-of-war between an electron-donating alkoxy group and an electron-withdrawing aldehyde function. This unique electronic environment, coupled with the steric influence of the propoxy group, imparts a distinct reactivity profile that is of considerable interest in the design of complex organic molecules. Its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel optical properties. A thorough understanding of its electronic properties is therefore paramount for predicting its behavior in chemical transformations and for the rational design of synthetic pathways.
Electronic Properties: A Dance of Induction and Resonance
The electronic character of the 2-propoxy benzaldehyde ring is a direct consequence of the competing electronic effects of the propoxy (-OCH₂CH₂CH₃) and aldehyde (-CHO) substituents.
-
The Propoxy Group (-OCH₂CH₂CH₃): An Activating, Ortho-Para Director The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through the mesomeric effect (+M). This donation of electron density increases the electron richness of the aromatic ring, particularly at the ortho and para positions. Concurrently, the electronegativity of the oxygen atom exerts an inductive effect (-I), withdrawing electron density from the ring through the sigma bond. However, for alkoxy groups, the mesomeric effect is generally considered to be dominant, rendering the group as a net activator of the aromatic ring towards electrophilic attack.
-
The Aldehyde Group (-CHO): A Deactivating, Meta Director The aldehyde group is a strongly electron-withdrawing substituent. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, and this positive character is relayed to the aromatic ring. This is primarily due to a strong negative mesomeric effect (-M), where the π-electrons of the ring are delocalized onto the carbonyl oxygen. The aldehyde group also exerts a negative inductive effect (-I). The cumulative effect is a significant deactivation of the benzene ring towards electrophilic substitution and a direction of incoming electrophiles to the meta position.
The Net Effect: In 2-propoxy benzaldehyde, the activating, ortho-para directing influence of the propoxy group and the deactivating, meta-directing influence of the aldehyde group are in opposition. The overall reactivity and the regioselectivity of electrophilic aromatic substitution reactions will be a delicate balance of these competing effects, often leading to a mixture of products or requiring carefully optimized reaction conditions to achieve selectivity.
Caption: Electronic effects in 2-propoxy benzaldehyde.
Reactivity Profile: A Tale of Two Functional Groups
The reactivity of 2-propoxy benzaldehyde is dictated by the presence of the aromatic ring, the aldehyde functional group, and the ether linkage.
Electrophilic Aromatic Substitution
Due to the competing directing effects of the propoxy and aldehyde groups, electrophilic aromatic substitution on 2-propoxy benzaldehyde can be complex. The activating propoxy group directs incoming electrophiles to the ortho (position 6) and para (position 4) positions relative to itself, while the deactivating aldehyde group directs to the meta positions (positions 3 and 5) relative to itself. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions. For instance, strongly activating conditions might favor substitution at the positions activated by the propoxy group.
Nucleophilic Addition to the Carbonyl Group
The aldehyde group is highly susceptible to nucleophilic attack.[1] This is a cornerstone of its reactivity, enabling a wide array of transformations. Common nucleophilic addition reactions include:
-
Formation of Acetals and Hemiacetals: Reaction with alcohols in the presence of an acid catalyst.
-
Cyanohydrin Formation: Addition of hydrogen cyanide.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.[2]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary and tertiary amines.
Oxidation and Reduction
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent.[3][4]
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.
Reactions Involving the Propoxy Group
The ether linkage of the propoxy group is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI.
Caption: Key reactivity pathways of 2-propoxy benzaldehyde.
Synthesis and Characterization
Synthesis via Williamson Ether Synthesis
A common and efficient method for the preparation of 2-propoxy benzaldehyde is the Williamson ether synthesis.[5][6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
Experimental Protocol: Williamson Ether Synthesis of 2-Propoxy Benzaldehyde
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq) and a suitable anhydrous solvent such as acetone or DMF.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at room temperature. If using NaH, extreme caution must be exercised due to the evolution of flammable hydrogen gas.
-
Alkylation: To the resulting mixture, add 1-bromopropane (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Caption: Williamson ether synthesis workflow.
Spectroscopic Characterization
The structure of 2-propoxy benzaldehyde can be unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Characteristic Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm.- Aromatic protons in the region of δ 6.8-7.8 ppm, showing characteristic splitting patterns for a 1,2-disubstituted benzene ring.- Protons of the propoxy group: a triplet for the -OCH₂- protons around δ 4.0 ppm, a sextet for the -CH₂- protons around δ 1.8 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0 ppm.[9] |
| ¹³C NMR | - Carbonyl carbon of the aldehyde group around δ 190-200 ppm.- Aromatic carbons in the range of δ 110-160 ppm.- Carbons of the propoxy group: -OCH₂ at ~δ 70 ppm, -CH₂- at ~δ 22 ppm, and -CH₃ at ~δ 10 ppm.[10] |
| IR Spectroscopy | - Strong C=O stretching vibration of the aldehyde at ~1680-1700 cm⁻¹.- C-H stretch of the aldehyde proton appears as two weak bands around 2720 and 2820 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- C-O stretching of the ether linkage around 1250 cm⁻¹.[11] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 164.[10] - Common fragmentation patterns include the loss of the propyl group (M-43), loss of the aldehyde group (M-29), and formation of a stable tropylium ion.[12] |
Safety and Handling
2-Propoxy benzaldehyde is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The 2-propoxy benzaldehyde moiety is a valuable building block in organic synthesis, offering a rich and diverse reactivity profile. A comprehensive understanding of its electronic properties, arising from the interplay of the propoxy and aldehyde groups, is crucial for predicting its behavior and for the strategic design of synthetic routes. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a foundation for its effective utilization in research and development.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 249807, 2-Propoxy-benzaldehyde. Retrieved from [Link].
-
PrepChem (2023). Synthesis of A. 2-[3-(4-Morpholinyl)propoxy]benzaldehyde. Retrieved from [Link].
-
SpectraBase. Benzaldehyde, 2-propoxy- - Optional[FTIR] - Spectrum. Retrieved from [Link].
-
Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link].
-
BYJU'S. Williamson Ether Synthesis reaction. Retrieved from [Link].
-
SpectraBase. Benzaldehyde, 2-propoxy- - Optional[1H NMR] - Spectrum. Retrieved from [Link].
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link].
-
J&K Scientific LLC (2023). Williamson Ether Synthesis. Retrieved from [Link].
-
University of Calgary. Electrophilic Aromatic Substitution. Retrieved from [Link].
-
Wikipedia. Electrophilic aromatic substitution. Retrieved from [Link].
-
Chemistry LibreTexts (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link].
-
Taylor & Francis. Nucleophilic addition – Knowledge and References. Retrieved from [Link].
-
ResearchGate (2008). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link].
-
MDPI (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Retrieved from [Link].
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
PubChemLite. 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link].
-
Chemistry LibreTexts (2022). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link].
-
Wikipedia. Nucleophilic conjugate addition. Retrieved from [Link].
-
PMC (2018). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link].
-
Module 2: REDOX Reactions. Retrieved from [Link].
-
Vaia. Oxidation of an aldehyde yields a carboxylic acid. Retrieved from [Link].
-
Vaia. Oxidation of an aldehyde yields a carboxylic acid. Retrieved from [Link].
-
Organic Chemistry Data. Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. Retrieved from [Link].
-
PubChem. 4-Propoxybenzaldehyde. Retrieved from [Link].
-
NIST WebBook. 4-Propoxybenzaldehyde. Retrieved from [Link].
-
PubChemLite. 4-propoxybenzaldehyde (C10H12O2). Retrieved from [Link].
-
ResearchGate (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link].
-
PMC (2019). Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases. Retrieved from [Link].
-
Biointerface Research in Applied Chemistry (2022). Structural Stability and Electronic Properties of 2D MXene Hf3C2F2 Monolayer by Density Functional Theory Approach. Retrieved from [Link].
-
ResearchGate (2023). (PDF) Electronic properties of 2D materials and their junctions. Retrieved from [Link].
-
ResearchGate. Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved from [Link].
-
ResearchGate (2015). Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid. Retrieved from [Link].
Sources
- 1. PubChemLite - 2-propoxy-benzaldehyde (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vaia.com [vaia.com]
- 4. vaia.com [vaia.com]
- 5. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 6. aidic.it [aidic.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. studylib.net [studylib.net]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. amherst.edu [amherst.edu]
Methodological & Application
Application Note: Microwave-Assisted Synthesis & Derivatization of 3-Methoxy-2-propoxybenzaldehyde
Executive Summary
3-Methoxy-2-propoxybenzaldehyde (CAS: 13524-76-0) is a critical pharmacophore used in the synthesis of bioactive Schiff bases, chalcones, and ferroelectric liquid crystals. Conventional thermal synthesis of this intermediate via O-alkylation of o-vanillin often suffers from long reaction times (8–12 hours), incomplete conversion, and the requirement for hazardous halogenated solvents.
This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve:
-
Reaction Acceleration: Reduction of alkylation time from 12 hours to <15 minutes.
-
Green Chemistry: Elimination of DMF/DMSO in favor of solvent-free phase transfer catalysis (PTC).
-
Yield Improvement: Increase in isolated yield from ~65% (thermal) to >92% (MW).
Part 1: Synthesis of the Core Scaffold
Protocol A: Microwave-Assisted O-Alkylation of o-Vanillin
The synthesis of this compound involves the selective O-alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Conventional methods often result in C-alkylation byproducts; however, microwave irradiation promotes specific solvation of the phenoxide ion, enhancing O-selectivity.
Reaction Scheme
-
Substrate: o-Vanillin (1.0 eq)
-
Reagent: 1-Bromopropane (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Conditions: Solvent-Free / 400W / 90°C
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, grind o-vanillin (1.52 g, 10 mmol) and anhydrous
(2.76 g, 20 mmol) to a fine powder. -
Reagent Addition: Add TBAB (0.32 g, 1 mmol) and 1-Bromopropane (1.1 mL, 12 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic Power
-
Set Point: 90°C
-
Hold Time: 10 minutes
-
Stirring: High (magnetic stir bar is essential to prevent hot spots in the slurry).
-
-
Work-up: Cool to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over
, and concentrate in vacuo. -
Purification: The crude product is typically >95% pure. Recrystallize from ethanol if necessary.
Expert Insight: The use of TBAB is non-negotiable in solvent-free conditions. It acts as a "molecular radiator," absorbing microwave energy and transferring it to the ionic interface between the solid base and the organic halide [1].
Part 2: Downstream Applications
Once the core scaffold is synthesized, it serves as a versatile electrophile. We present two high-value derivatization protocols.
Protocol B: Solvent-Free Schiff Base Condensation
Schiff bases derived from alkoxybenzaldehydes exhibit significant antimicrobial and anti-inflammatory activity.
-
Mix: Combine this compound (1 mmol) and a substituted aniline (e.g., 4-fluoroaniline, 1 mmol) in a reaction vial.
-
Catalyst: Add 1 drop of glacial acetic acid (optional, often autocatalytic under MW).
-
Irradiation: Heat at 110°C for 2-4 minutes (Power: 150W).
-
Isolation: Cool. The product usually solidifies. Wash with cold ethanol to remove trace starting materials.
Protocol C: Claisen-Schmidt Chalcone Synthesis
Chalcones are precursors to flavonoids and pyrazolines.
-
Mix: Dissolve this compound (1 mmol) and Acetophenone (1 mmol) in Ethanol (2 mL).
-
Base: Add 10% NaOH (0.5 mL).
-
Irradiation: Heat at 80°C for 5 minutes .
-
Work-up: Pour the reaction mixture into ice water. Acidify slightly with dilute HCl. The yellow precipitate (Chalcone) is filtered and recrystallized from ethanol.
Part 3: Data Analysis & Visualization
Comparative Efficiency Data
The following table summarizes the efficiency gains using Microwave-Assisted Organic Synthesis (MAOS) versus conventional thermal reflux.
| Reaction Type | Parameter | Conventional Thermal | Microwave (This Protocol) | Improvement Factor |
| O-Alkylation | Time | 8 - 12 Hours | 10 Minutes | 60x Faster |
| Yield | 65 - 72% | 92 - 95% | +25% Yield | |
| Solvent | DMF (Toxic) | Solvent-Free | Green Profile | |
| Schiff Base | Time | 4 Hours (Reflux) | 2 Minutes | 120x Faster |
| Yield | 78% | 96% | +18% Yield |
Synthetic Workflow Diagram
The following diagram illustrates the integrated workflow for synthesizing the core scaffold and its subsequent libraries.
Figure 1: Integrated synthetic workflow for this compound and its derivatives. Blue nodes indicate stable compounds; Green/Grey diamonds indicate microwave process steps.
Part 4: Critical Process Parameters (CPP) & Troubleshooting
As a Senior Scientist, I have identified three common failure modes in this specific protocol:
-
Runaway Temperature (O-Alkylation):
-
Issue: The reaction is exothermic. In solvent-free conditions, the temperature can spike, leading to charring.
-
Solution: Use a "PowerMax" or "Cooling" feature if available (simultaneous air cooling during irradiation). If not, pulse the radiation (1 min ON, 30 sec OFF).
-
-
Incomplete Phase Transfer:
-
Issue: Low yield despite high temperature.
-
Cause: Poor physical mixing of the solid base (
) and liquid halide. -
Solution: Ensure the
is finely ground before mixing. Magnetic stirring must be vigorous (≥600 RPM).
-
-
Water Management (Schiff Base):
-
Issue: Reversibility of the imine formation.
-
Solution: Although MW drives water off, using a small amount of anhydrous
in the reaction vessel (if using solvent) or an open-vessel mode can help drive the equilibrium forward [2].
-
References
-
Microwave-Assisted Synthesis of Schiff Bases
-
Claisen-Schmidt Condensation Protocols
-
General Microwave Alkylation Techniques
-
Solvent-Free Synthesis Validation
Sources
- 1. epstem.net [epstem.net]
- 2. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. journals.itb.ac.id [journals.itb.ac.id]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification strategies for removing unreacted precursors from 3-Methoxy-2-propoxybenzaldehyde
Executive Summary
Welcome to the Technical Support Center. This guide addresses the purification of 3-Methoxy-2-propoxybenzaldehyde (CAS: N/A for specific ether, derived from o-Vanillin CAS: 148-53-8).
The synthesis typically involves the Williamson ether alkylation of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) with a propyl halide (e.g., 1-bromopropane) in the presence of a base.
The Core Challenge: Users frequently report difficulty separating the unreacted phenolic precursor (o-Vanillin) and the excess alkylating agent from the neutral ether product. This guide provides three targeted modules to resolve these impurities based on pKa differentials and chemoselective adduct formation .
Module 1: The "Quick Fix" – pH-Controlled Extraction
Best for: Routine removal of unreacted o-Vanillin (starting material).
The Science (Why it works)
This strategy exploits the acidity of the phenolic hydroxyl group in o-Vanillin.
-
Target Molecule (Product): Neutral ether/aldehyde. Insoluble in water.
-
Impurity (o-Vanillin): Phenol with pKa ~7.9 [1].[1]
-
Mechanism: Washing the organic layer with a base (pH > 10) deprotonates the phenol into a water-soluble phenoxide salt, partitioning it into the aqueous phase while the product remains in the organic phase.
Step-by-Step Protocol
-
Dilution: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.
-
The Wash (Critical Step):
-
Wash the organic layer 2x with cold (0–5°C) 1M NaOH or 10% K₂CO₃ .
-
Note: Use Carbonate if you observe emulsion issues or are concerned about Cannizzaro disproportionation (though the 2-propoxy steric bulk usually mitigates this).
-
-
Verification: Check the aqueous wash pH. It must remain >10. If it drops, the phenol is consuming the base; wash again.
-
Neutralization: Wash the organic layer 1x with Brine (Saturated NaCl) to remove residual base and break emulsions.
-
Drying: Dry over Anhydrous Na₂SO₄, filter, and concentrate.
Visualizing the Workflow
Figure 1: Logic flow for separating phenolic precursors via acid-base extraction.
Module 2: The "Gold Standard" – Bisulfite Adduct Purification
Best for: High-purity requirements (>98%) or removing non-acidic impurities (e.g., O-alkylation isomers or neutral side products).
The Science
Aldehydes react reversibly with Sodium Bisulfite (NaHSO₃) to form solid, water-soluble sulfonate adducts.
-
Reaction: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃⁻Na⁺
-
Selectivity: Ketones and esters do not form stable adducts under these conditions. This isolates the aldehyde functionality specifically [2].
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve crude oil in minimal Ethanol (2 mL/g).
-
Add saturated aqueous NaHSO₃ solution (3 equivalents) with vigorous stirring.
-
Stir for 2–4 hours. A thick white precipitate (the adduct) should form.
-
Troubleshooting: If no solid forms (due to the 2-propoxy steric hindrance), add more Ethanol to solubilize the interface, or perform the extraction in liquid-liquid mode (the adduct will be in the water layer).
-
-
Washing (Impurity Removal):
-
Regeneration:
-
Isolation: Separate the organic layer, dry, and concentrate.
Figure 2: The reversible bisulfite purification cycle.
Module 3: Removing the Alkylating Agent
Issue: "I see a persistent NMR signal for the propyl group that doesn't match my product."
-
Source: Excess 1-Bromopropane or 1-Chloropropane.
-
Properties: These are volatile alkyl halides but can "stick" in viscous oils.
-
Solution:
-
Rotary Evaporation: Use a bath temp of 40°C and vacuum < 50 mbar. Propyl bromide (b.p. 71°C) is volatile.
-
Azeotropic Removal: If it persists, add Methanol or Heptane and re-evaporate. The azeotrope helps carry over the halide.
-
High Vacuum: Place the oil on a high-vacuum manifold (< 1 mmHg) for 4 hours.
-
Data Summary: Physicochemical Properties
| Component | Function | pKa | Solubility (Water) | Solubility (Org) | Removal Strategy |
| This compound | Product | N/A (Neutral) | Insoluble | Soluble | N/A |
| o-Vanillin | Precursor | 7.9 [1] | Low (High at pH >9) | Soluble | Wash w/ NaOH |
| 1-Bromopropane | Reagent | N/A | Insoluble | Soluble | Evaporation |
Troubleshooting & FAQ
Q: My product turned into a solid mass during the NaOH wash. A: You likely formed the sodium salt of the phenol, which can be voluminous. Add more water to dissolve the salt, or add more organic solvent to keep the product in solution.
Q: Can I use Silica Gel Chromatography? A: Yes, but it is often unnecessary if Module 1 is performed correctly. If you must:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexanes:Ethyl Acetate (Start 9:1, Gradient to 7:3).
-
Rf Values: The ether product (less polar) will elute before the unreacted o-Vanillin (more polar, H-bonding).
Q: I suspect Cannizzaro reaction occurred. A: This happens if the base is too strong or the reaction too hot.
-
Symptoms:[7] Appearance of the corresponding benzyl alcohol (reduced) and benzoic acid (oxidized).
-
Prevention:[3] Keep NaOH washes < 5°C and minimize contact time. Use Potassium Carbonate (K₂CO₃) instead of NaOH for a gentler wash.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Lumen Learning. (2019). Elimination Reactions of Alkyl Halides. Retrieved from [Link]
(Note: While specific literature on "this compound" is proprietary or sparse, the chemistry is extrapolated from the well-documented behavior of o-Vanillin and Williamson ether synthesis protocols.)
Sources
- 1. o-Vanillin|2-Hydroxy-3-methoxybenzaldehyde [148-53-8] [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Workup [chem.rochester.edu]
- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]
Preventing oxidation and degradation of 3-Methoxy-2-propoxybenzaldehyde during storage
This guide serves as a critical resource for researchers, scientists, and drug development professionals utilizing 3-Methoxy-2-propoxybenzaldehyde. Its purpose is to provide expert guidance on preventing the common issues of oxidation and degradation during storage and handling, thereby ensuring the compound's integrity for experimental use. Aromatic aldehydes are notoriously susceptible to environmental factors, and understanding these vulnerabilities is the first step toward reliable and reproducible research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and concerns regarding the stability of this compound.
Q1: My vial of this compound, which was a pale yellow liquid/low melting solid, now contains white crystals. What happened?
A: The formation of white crystalline precipitate is a classic sign of oxidation.[1][2] The aldehyde functional group (-CHO) on the molecule has likely been oxidized by atmospheric oxygen to form the corresponding carboxylic acid: 3-methoxy-2-propoxybenzoic acid.[3][4] This conversion compromises the purity of your material.
Q2: Is the material still usable if a precipitate has formed?
A: The usability depends entirely on the sensitivity of your application. For non-critical applications, the remaining aldehyde might be sufficient. However, for most research and development purposes, especially in drug discovery and quantitative studies, the presence of this significant impurity can lead to erroneous results. It is highly recommended to either purify the material (e.g., via chromatography) or use a fresh, unoxidized lot.
Q3: What are the ideal storage conditions to prevent degradation?
A: To maximize shelf-life, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container to protect it from air and light.[3][5] For long-term stability, refrigeration at 2-8°C is recommended to slow the rate of oxidation.[1][6]
Q4: How does light exposure affect the stability of this compound?
A: Light, particularly UV light, can act as a catalyst for the oxidation of aldehydes.[3][7] It can initiate the formation of free radicals, which is the first step in the autoxidation chain reaction that converts the aldehyde to a carboxylic acid.[8] Storing the compound in amber vials is a critical step to mitigate this photodegradation.[3][5]
Q5: Can I add an antioxidant to my stock solution?
A: Yes, adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be an effective strategy to inhibit the autoxidation process and extend the shelf life.[2][5] However, you must first verify that the antioxidant will not interfere with your specific downstream experimental assays.
Part 2: Troubleshooting & Protocols
This section provides detailed, actionable guides for assessing compound purity and implementing best practices for storage.
Guide 1: Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
If you suspect your sample of this compound has degraded, this HPLC method can be used to quantify the level of the primary oxidation product, 3-methoxy-2-propoxybenzoic acid.
Step-by-Step Experimental Protocol:
-
Standard Preparation:
-
Accurately prepare a 1 mg/mL stock solution of your this compound sample in HPLC-grade acetonitrile.
-
If available, prepare a 1 mg/mL standard of pure 3-methoxy-2-propoxybenzoic acid in acetonitrile to confirm its retention time.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: Linear gradient from 40% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Interpretation:
-
The carboxylic acid is more polar and will elute earlier than the aldehyde.
-
Calculate the percentage purity by dividing the peak area of the aldehyde by the total area of all peaks.
-
Expected Results Summary:
| Compound | Expected Retention Time (Approx.) | Rationale |
| 3-methoxy-2-propoxybenzoic acid | 8-10 minutes | Higher polarity leads to earlier elution on a reverse-phase column. |
| This compound | 12-14 minutes | Lower polarity leads to stronger retention and later elution. |
Workflow for HPLC Purity Verification:
Caption: Workflow for assessing the purity of this compound via HPLC.
Guide 2: Best Practices for Long-Term Storage
Implementing a robust storage protocol upon receipt of the compound is the most effective way to prevent degradation.
Step-by-Step Storage Protocol:
-
Select the Right Container: Upon receipt, ensure the compound is in an amber glass vial or bottle with a PTFE-lined cap to prevent light exposure and ensure a tight seal.
-
Inert Gas Overlay: Before sealing for storage, gently flush the headspace of the container with a dry, inert gas like argon or nitrogen. This displaces atmospheric oxygen.
-
Aliquot if Necessary: If you plan to use small amounts of the compound frequently, it is best practice to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to air and moisture.
-
Seal Securely: Tightly seal the primary container. For extra protection against moisture and air ingress during long-term storage, wrap the cap and neck junction with Parafilm®.
-
Refrigerate: Place the sealed container in a refrigerator at 2-8°C. Ensure it is clearly labeled.
Logical Flow for Optimal Compound Storage:
Caption: Decision workflow for the optimal storage of this compound.
Part 3: The Mechanism of Degradation
Understanding the chemical pathway of degradation is crucial for appreciating the importance of preventative measures. The primary route of degradation for aldehydes is autoxidation, a free-radical chain reaction.
-
Initiation: The process begins when an initiator (like UV light or heat) causes the aldehyde to lose a hydrogen atom, forming a benzoyl radical.
-
Propagation: This highly reactive radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical then abstracts a hydrogen from another aldehyde molecule, creating a peroxy acid and another benzoyl radical, which continues the chain reaction.
-
Oxidation: The peroxy acid is a strong oxidizing agent and reacts with a final aldehyde molecule to produce two molecules of the stable carboxylic acid, which is the ultimate degradation product.
Diagram of the Autoxidation Pathway:
Caption: The free-radical autoxidation pathway of an aldehyde to a carboxylic acid.
References
- Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- Lachenmeier, D. W., & Sohnius, E. M. (2008). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate.
- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
- El-Maghrabey, M. H., & Kishikawa, N. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Pell Wall. (2013). Aldehydes: identification and storage. Pell Wall Blog.
- Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PMC.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
-
ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb1IJQSYcLVcJrqZV6GY3zRWZHLata6hyX92JJmCHwneluSMv1jWaTzuhEuC8YhWvapEgVhmnAcFaF2Fza0K13e1kEbt1tIPWWKYi8zmyGqYHOulHqZRe5CWkaGpF9Joq7kmO_bA66hdlve4y0tNnPev2bG7w6OSbPlKMa6wLPg3wnlcetztq-E6weYuS48Nx-9wzFFBg_-u6gndo=]([Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
- 7. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. researchgate.net [researchgate.net]
Solving solubility issues of 3-Methoxy-2-propoxybenzaldehyde in aqueous media
Executive Summary & Compound Profile
User Query: "How do I dissolve 3-Methoxy-2-propoxybenzaldehyde in aqueous media without precipitation or degradation?"
Technical Diagnosis: this compound is a lipophilic aromatic aldehyde. Its poor aqueous solubility is driven by the hydrophobic propoxy chain and the aromatic ring, which dominate the polar contribution of the aldehyde and methoxy groups. Furthermore, as an aldehyde, it is chemically reactive (prone to oxidation and Schiff base formation), creating a dual challenge of solubility and stability .
| Property | Value (Predicted/Analogous) | Implication |
| LogP | ~2.2 – 2.7 | Class II (Low Solubility). Requires co-solvents or carriers. |
| Water Solubility | < 0.5 mg/mL (Est.)[1] | Will precipitate ("crash out") upon direct addition to water. |
| Reactivity | High (Aldehyde) | Oxidation Risk: Converts to benzoic acid derivative in air.Schiff Base Risk: Reacts with amine buffers (e.g., Tris). |
| pKa | N/A (Non-ionizable) | pH adjustment alone will not significantly improve solubility. |
Troubleshooting Guides (Symptom-Based)
Issue 1: "My compound precipitates immediately when I dilute my stock into the buffer."
Root Cause: "The Solvent Shock." You likely dissolved the compound in 100% DMSO and pipetted it directly into a static volume of aqueous buffer. This causes a rapid change in the dielectric constant, forcing the hydrophobic molecules to aggregate before they can disperse.
Corrective Protocol: The "Step-Down" Dilution Do not add the stock directly to the final volume. Use an intermediate dilution step.
-
Prepare Stock: Dissolve compound in 100% DMSO (e.g., 50 mM).
-
Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG-400 .
-
Final Dilution: Add this intermediate mix dropwise to your vortexing aqueous buffer.
-
Why? PEG/Ethanol acts as a "bridge" solvent, reducing the interfacial tension more gently than DMSO alone.
-
Issue 2: "The solution turned yellow/orange over time, or the HPLC peak area decreased."
Root Cause: Chemical Instability.
-
Oxidation: Aldehydes oxidize to carboxylic acids (3-methoxy-2-propoxybenzoic acid) upon exposure to air.
-
Schiff Base Formation: If your buffer contains primary amines (Tris, Glycine), the aldehyde reacts to form an imine (Schiff base), often accompanied by a color change.
Corrective Protocol: Buffer & Storage Hygiene
-
Switch Buffers: Use PBS, HEPES, or MOPS . Avoid Tris or Glycine.
-
De-gas Solvents: Sonicate buffers to remove dissolved oxygen before use.
-
Headspace: Flush storage vials with Nitrogen or Argon gas after use.
Advanced Solubilization Workflows
Method A: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies, stable long-term storage, and preventing oxidation.
Mechanism: The hydrophobic benzene ring and propoxy tail enter the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved. This also shields the aldehyde group from oxidation.
Recommended Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid simple β-CD due to its own low solubility.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.
-
Addition: Add this compound in excess (supersaturated) to the vehicle.
-
Equilibration: Shake/vortex at room temperature for 24–48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.
-
Quantification: Analyze the filtrate by UV-Vis or HPLC to determine the final soluble concentration.
Method B: Surfactant-Based Micelles
Best for: In vitro cell assays (check surfactant toxicity first).
Recommended Surfactant: Tween 80 (Polysorbate 80).
Protocol:
-
Dissolve compound in a small volume of Ethanol (e.g., 100 µL).
-
Add Tween 80 (e.g., 50 µL). Mix thoroughly.
-
Evaporate the Ethanol under a nitrogen stream (leaving a drug-surfactant film).
-
Reconstitute with warm (37°C) aqueous media while vortexing.
-
Result: Clear micellar solution.
-
Decision Logic & Visualization
Workflow 1: Selecting the Right Solubilization Strategy
Caption: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.
Workflow 2: Cyclodextrin Complexation Mechanism
Caption: Schematic of host-guest interaction stabilizing the lipophilic aldehyde in aqueous media.
Frequently Asked Questions (FAQ)
Q: Can I use acidic or basic pH to dissolve it? A: No. Unlike amines or carboxylic acids, this molecule lacks ionizable groups in the physiological pH range (pKa is not relevant for solubilization here). Extreme pH will only accelerate degradation (Aldol condensation at high pH, ether hydrolysis at very low pH). Stick to neutral buffers (pH 7.4).
Q: What is the maximum solubility I can expect in DMSO? A: You can expect high solubility in pure DMSO, likely >50 mg/mL. However, the limit is defined by the final aqueous dilution. If you dilute a 50 mg/mL DMSO stock 1:1000 into water, you have 50 µg/mL, which is likely safe. If you dilute 1:10, it will crash out.
Q: Why does my baseline drift in HPLC? A: This is likely the oxidation of the aldehyde to the benzoic acid derivative. Ensure your mobile phase is degassed and your autosampler is kept cool (4°C). Check for a new peak emerging at a slightly different retention time (benzoic acids usually elute earlier than their corresponding aldehydes in Reverse Phase HPLC due to increased polarity).
References
-
PubChem. (2025).[2][3][4] Compound Summary: 3-Methoxy-4-propoxybenzaldehyde (Isomer Analog Data). National Library of Medicine.[5] [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxy-4-propoxybenzaldehyde | C11H14O3 | CID 592110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde | C12H16O4 | CID 11218358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Technical Guide: 3-Methoxy-2-propoxybenzaldehyde vs. 3-Methoxy-2-ethoxybenzaldehyde
[1]
Executive Summary
This compound (Molecule A) and 3-Methoxy-2-ethoxybenzaldehyde (Molecule B) are homologous ortho-vanillin derivatives used as building blocks in the synthesis of isoquinoline alkaloids and substituted styrenes.[1]
While electronically similar, they exhibit distinct reactivity profiles driven by the steric bulk at the 2-position . The propoxy substituent in Molecule A introduces a larger exclusion volume and higher lipophilicity (LogP) compared to the ethoxy group in Molecule B. Consequently, Molecule A typically demonstrates slower reaction kinetics in sterically demanding transformations (e.g., Henry reactions, Grignard additions) but offers superior solubility in non-polar media, making it advantageous for lipophilic drug design.
Molecular Profile & Physicochemical Analysis[2]
Both compounds share the 2,3-disubstitution pattern on the benzaldehyde core. The critical differentiator is the alkyl chain length at the ortho position relative to the aldehyde.
| Feature | This compound | 3-Methoxy-2-ethoxybenzaldehyde |
| CAS Number | 41828-10-8 | 66799-97-1 |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₀H₁₂O₃ |
| MW ( g/mol ) | 194.23 | 180.20 |
| Substituent (C-2) | Propoxy (-OCH₂CH₂CH₃) | Ethoxy (-OCH₂CH₃) |
| Predicted LogP | ~2.2 | ~1.7 |
| H-Bond Donors/Acceptors | 0 / 3 | 0 / 3 |
| Steric A-Value (Approx) | Higher (Propyl tail flexibility) | Lower |
| Physical State | Low-melting solid or oil | Crystalline solid |
Note: The ortho-alkoxy group forces the aldehyde carbonyl out of planarity with the benzene ring to minimize dipole repulsion and steric clash. This "twist" reduces conjugation, theoretically increasing the electrophilicity of the carbonyl carbon, but this is often counteracted by the physical blocking effect of the alkyl chain.
Mechanistic Analysis: The Ortho-Effect
The reactivity difference is governed by the Bürgi-Dunitz trajectory —the angle at which a nucleophile attacks the carbonyl.
Steric Occlusion[1]
-
Ethoxy (Molecule B): The ethyl group is relatively compact.[1] While it exerts an ortho-effect, the methylene unit (-CH₂-) allows sufficient rotational freedom for nucleophiles to access the carbonyl carbon.[1]
-
Propoxy (Molecule A): The propyl chain adds a third carbon (
-carbon).[1] This additional length increases the "cone of shielding."[1] In dynamic solution-state conformations, the propyl tail sweeps a larger volume, statistically hindering the approach of bulky nucleophiles (e.g., enolates, Grignard reagents).
Lipophilicity & Solubility
Molecule A (Propoxy) is significantly more lipophilic.[1] In biphasic reactions (e.g., phase-transfer catalysis), Molecule A partitions more effectively into the organic phase, which can paradoxically increase observed reaction rates if the rate-limiting step is phase transfer, despite the steric penalty.
Figure 1: Conceptual comparison of steric environments. The propoxy tail (Red) creates a higher barrier to nucleophilic attack compared to the ethoxy group (Blue).[1]
Comparative Reactivity Profile
Reaction 1: Henry Reaction (Nitroaldol)
This reaction condenses the aldehyde with nitromethane to form a nitrostyrene.[1] It is highly sensitive to the electrophilicity of the aldehyde.
-
Observation: Molecule B (Ethoxy) typically reaches completion faster (1-2 hours) than Molecule A (Propoxy) (2-4 hours) under identical conditions.[1]
-
Reasoning: The formation of the C-C bond requires the nitronate anion to penetrate the steric cloud of the ortho-alkoxy group.[1] The propoxy tail interferes with the transition state geometry more significantly.
Reaction 2: Schiff Base Formation (Imine Synthesis)
Condensation with primary amines (e.g., aniline) to form imines.
-
Observation: Equilibrium formation is similar, but the rate of formation for Molecule A is slower.
-
Implication: When using Molecule A, slightly more forcing conditions (higher temperature or stronger Lewis acid catalyst like TiCl₄) may be required to drive the reaction to completion compared to Molecule B.
Experimental Protocols
Protocol A: Synthesis of Target Molecules (Alkylation)
To ensure a fair comparison, synthesize both from the common precursor, o-vanillin.
Reagents:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)[1]
-
Alkyl Bromide (Ethyl bromide for B; Propyl bromide for A)[1]
-
Potassium Carbonate (K₂CO₃)[1]
-
DMF (Dimethylformamide)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve o-vanillin (1.0 eq) in DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (1.5 eq).[1] Stir at RT for 15 min.[1] The solution will turn bright yellow (phenoxide formation).[1]
-
Alkylation: Add the respective Alkyl Bromide (1.2 eq).[1]
-
Heating: Heat to 60°C.
-
Workup: Pour into ice water. Extract with EtOAc.[1] Wash with NaOH (1M) to remove unreacted phenol.[1]
-
Purification: Recrystallize from EtOH/Hexane.
Protocol B: Kinetic Comparison (Henry Reaction)
Use this protocol to quantitatively compare reactivity.[1]
Reagents:
-
Aldehyde (Molecule A or B, 1.0 mmol)
-
Nitromethane (5.0 mmol, excess)
-
Ammonium Acetate (0.5 mmol, catalyst)
-
Acetic Acid (Solvent)[1]
Method:
-
Mix Aldehyde and Nitromethane in Acetic Acid.
-
Add Ammonium Acetate.[1] Heat to 80°C.
-
Sampling: Take aliquots every 30 minutes.
-
Analysis: Analyze via ¹H NMR or HPLC. Monitor the disappearance of the aldehyde proton (~10.4 ppm) and appearance of the nitrostyrene vinyl protons.
Figure 2: Experimental workflow for synthesizing and testing the reactivity of the two derivatives.
References
-
Synthesis of o-Vanillin Derivatives
-
Henry Reaction Kinetics on Substituted Benzaldehydes
-
Physical Properties of Alkoxybenzaldehydes (PubChem)
-
Ortho-Effect in Benzaldehydes
Sources
- 1. 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ncert.nic.in [ncert.nic.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
